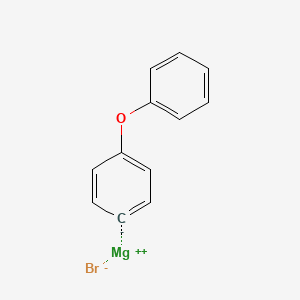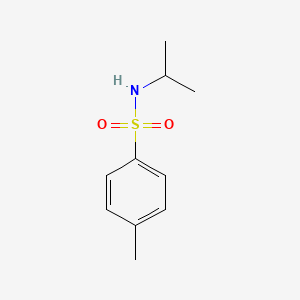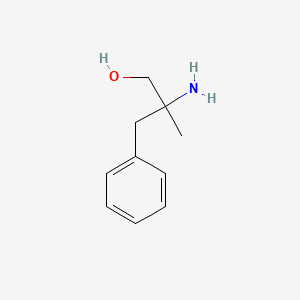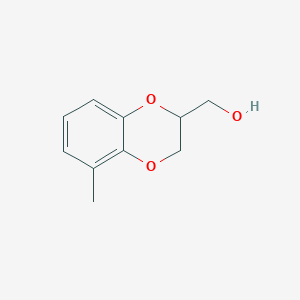
4-Phenoxyphenylmagnesium bromide
Übersicht
Beschreibung
4-Phenoxyphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C12H9BrMgO and a molecular weight of 273.41 g/mol .
Vorbereitungsmethoden
4-Phenoxyphenylmagnesium bromide is typically prepared through the reaction of 4-bromophenol with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H4(Br)OH+Mg→C6H4(OMgBr)C6H5
In industrial settings, the production of this compound involves similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Phenoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Reaction with Epoxides: Opens the epoxide ring to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
The major products formed from these reactions are typically alcohols and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Phenoxyphenylmagnesium bromide is used extensively in scientific research, particularly in the fields of organic chemistry and materials science. Some of its applications include:
Synthesis of Pharmaceuticals: Used in the synthesis of complex organic molecules that serve as intermediates in drug development.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Research: Utilized in the synthesis of biologically active compounds for research purposes.
Wirkmechanismus
The mechanism of action of 4-Phenoxyphenylmagnesium bromide revolves around its nucleophilicity. The compound readily donates electrons to electrophiles, facilitating the formation of new carbon-carbon bonds. This nucleophilic behavior is crucial in its reactions with carbonyl compounds, epoxides, and halides .
Vergleich Mit ähnlichen Verbindungen
4-Phenoxyphenylmagnesium bromide is similar to other Grignard reagents such as phenylmagnesium bromide and 4-methoxyphenylmagnesium bromide. its unique structure, with a phenoxy group attached to the phenyl ring, imparts distinct reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of complex molecules where specific functional group transformations are required .
Similar compounds include:
- Phenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide
Eigenschaften
IUPAC Name |
magnesium;phenoxybenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMNUCMJDPWNCV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMgO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541596 | |
| Record name | Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.41 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21473-02-9 | |
| Record name | Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)



![3-[(3-Aminophenyl)diazenyl]aniline](/img/structure/B3188436.png)






![2-[4-(dimethylamino)benzoyl]benzoic acid](/img/structure/B3188485.png)

